Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)-
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Overview
Description
Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, a quinazolinyl moiety, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the brominated quinazolinone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amide Bond Formation: The final step involves the coupling of the sulfonamide intermediate with 4-methylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the quinazolinyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide Derivatives: Compounds with variations in the substituents on the benzenesulfonamide group.
Quinazolinone Derivatives: Compounds with different substituents on the quinazolinone core.
Brominated Compounds: Compounds with bromine atoms in different positions or with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
113849-29-9 |
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Molecular Formula |
C23H19BrN4O4S |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
1-[4-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C23H19BrN4O4S/c1-14-3-6-17(7-4-14)26-23(30)27-33(31,32)19-10-8-18(9-11-19)28-15(2)25-21-12-5-16(24)13-20(21)22(28)29/h3-13H,1-2H3,(H2,26,27,30) |
InChI Key |
BDWUMUKOCSELLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C |
Origin of Product |
United States |
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